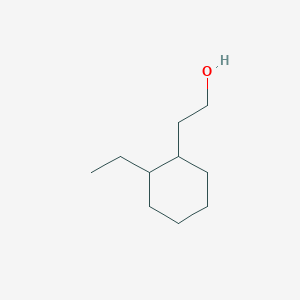

2-(2-Ethylcyclohexyl)ethan-1-ol

Description

2-(2-Ethylcyclohexyl)ethan-1-ol is a cyclohexane-substituted ethanol derivative characterized by a 2-ethylcyclohexyl group attached to the ethanol backbone. Cyclohexyl groups typically confer increased hydrophobicity and steric bulk compared to linear or aromatic substituents, influencing physical properties like boiling point, solubility, and reactivity .

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(2-ethylcyclohexyl)ethanol |

InChI |

InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(9)7-8-11/h9-11H,2-8H2,1H3 |

InChI Key |

RLVAFRKBMPLQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylcyclohexyl)ethan-1-ol typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 2-ethylcyclohexanol with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 100-150°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of reactants and the removal of products, which allows for better control over reaction conditions and higher yields. Catalysts such as metal oxides may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Alkyl halides, ethers

Scientific Research Applications

2-(2-Ethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations:

- Cyclohexyl vs. Branched Alkyl Chains: The cyclohexyl group in this compound increases molecular weight and hydrophobicity compared to 2-ethyl-1-hexanol, which has a linear branched chain. This difference likely reduces water solubility and elevates boiling points.

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives like 2-(3-chloro-5-methoxyphenyl)ethan-1-ol exhibit higher molecular weights and polarities due to electron-withdrawing groups (e.g., Cl, OCH₃), making them suitable for pharmaceutical applications .

Physical and Chemical Properties

- Solubility: Cyclohexyl-substituted alcohols are less water-soluble than their linear counterparts (e.g., 2-ethyl-1-hexanol) due to increased hydrophobicity.

- Boiling Points: Cyclohexyl groups elevate boiling points compared to linear chains. For example, 2-ethyl-1-hexanol boils at ~184°C , while a cyclohexyl analog would likely exceed 200°C.

- Reactivity : Steric hindrance from the cyclohexyl group may slow nucleophilic reactions compared to less bulky alcohols.

Biological Activity

2-(2-Ethylcyclohexyl)ethan-1-ol is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on human health, toxicity, and therapeutic potential.

- Chemical Formula : CHO

- Molecular Weight : 184.32 g/mol

- Structure : The compound features a cyclohexyl moiety with an ethyl substitution, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Toxicity and Safety

Research indicates that compounds similar to this compound may exhibit toxicity at certain concentrations. For instance, studies on related alcohols have shown that inhalation exposure can lead to mucous membrane irritation and discomfort in humans .

| Study Type | Findings |

|---|---|

| Toxicology | Inhalation exposure resulted in irritation of eyes and respiratory tract. |

| Acceptable Daily Intake (ADI) | Established as 0–0.5 mg/kg body weight for similar compounds . |

3. Antioxidant Properties

Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Although direct studies on this compound are sparse, similar alcohols have shown significant antioxidant properties.

Case Study 1: Inhalation Toxicity

A study involving inhalation exposure to similar alcohols indicated significant irritation effects at high concentrations. It was found that prolonged exposure could lead to chronic respiratory issues, necessitating further investigation into the safety profiles of such compounds in indoor environments .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on related compounds demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound may possess similar properties, warranting further exploration through specific assays .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve interaction with cellular receptors or modulation of enzyme activity, similar to other alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.